molecular formula C10H10N2O B1421994 (1-phenyl-1H-pyrazol-5-yl)methanol CAS No. 1017783-31-1

(1-phenyl-1H-pyrazol-5-yl)methanol

Cat. No. B1421994
CAS RN: 1017783-31-1
M. Wt: 174.2 g/mol
InChI Key: RUSLHNXCXDODKU-UHFFFAOYSA-N
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Description

“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular weight of 174.2 . It is a liquid in its physical form . The IUPAC name for this compound is also “(1-phenyl-1H-pyrazol-5-yl)methanol” and its InChI code is "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" .


Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-pyrazol-5-yl)methanol” can be represented by the InChI code "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a liquid in its physical form . It has a molecular weight of 174.2 . The InChI code “1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2” provides information about its molecular structure .

Scientific Research Applications

Supramolecular Chemistry

This compound is used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles. It helps understand how small structural changes affect the supramolecular environment .

Pharmacology

Pyrazole-bearing compounds like this one are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been used in molecular simulation studies to justify potent in vitro activities against specific targets .

Antidiabetic Research

It serves as an intermediate in preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .

Safety and Hazards

The safety information for “(1-phenyl-1H-pyrazol-5-yl)methanol” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the study of “(1-phenyl-1H-pyrazol-5-yl)methanol” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their diverse applications, these compounds continue to attract the attention of researchers in various fields .

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially influence its interaction with biological targets.

Biochemical Pathways

Pyrazole derivatives have been shown to be involved in various biochemical processes, but the specific pathways influenced by this compound are yet to be determined .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-phenyl-1H-pyrazol-5-yl)methanol. Specific details on how such factors affect this compound are currently lacking .

properties

IUPAC Name

(2-phenylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLHNXCXDODKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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